molecular formula C25H20N2 B11495637 4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11495637
M. Wt: 348.4 g/mol
InChI Key: XKELCQNIGDHOON-UHFFFAOYSA-N
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Description

4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex heterocyclic compound that combines the structural features of fluorene and benzodiazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable fluorenylamine derivative with a benzodiazepine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. Continuous flow reactors allow for precise control over reaction parameters, leading to improved yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines .

Scientific Research Applications

4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its combination of fluorene and benzodiazepine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H20N2

Molecular Weight

348.4 g/mol

IUPAC Name

4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C25H20N2/c1-3-8-21-17(6-1)14-20-15-18(11-12-22(20)21)25-24-10-5-13-27(24)23-9-4-2-7-19(23)16-26-25/h1-13,15,25-26H,14,16H2

InChI Key

XKELCQNIGDHOON-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4C5=CC=CN5C6=CC=CC=C6CN4

Origin of Product

United States

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